molecular formula C13H18ClN7O7S B1253354 [5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate

Cat. No. B1253354
M. Wt: 451.84 g/mol
InChI Key: LZMCAAGVMFMSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Base Substituted Compounds : Research shows the alkylation of 6-chloropurine with various agents leading to derivatives like hypoxanthine and guanine, highlighting a pathway for synthesizing related purine compounds (Doláková, Masojídková, & Holý, 2003).
  • Antiviral Activity and Synthesis : The synthesis of purine derivatives like 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine from aminochloropurine and their potential antiviral activity is documented. These derivatives have shown activity against herpes simplex virus (Harnden, Jarvest, Bacon, & Boyd, 1987).

Biological and Medicinal Research

  • Antibacterial Activity : Synthesized compounds containing chloropurine showed significant antibacterial activity against various strains, such as E. coli and Staphylococcus aureus, indicating potential for developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
  • Anticancer Properties : A study on NSC750854, a purine analog, demonstrated significant anticancer activity across multiple pediatric solid tumor xenografts. This highlights the potential of purine analogs in cancer treatment (Smith et al., 2013).

Synthesis and Chemical Analysis

  • Synthesis Techniques and Characterization : Research has focused on developing efficient synthesis techniques for purine and related compounds and characterizing their properties, indicating ongoing exploration in this field (Han, Cho, Cho, & Chang, 1995).

Solubility and Physical Properties

  • Solubility Analysis : The solubility of 2-amino-6-chloropurine in various solvents has been extensively studied, providing insights into its physical properties and potential applications in different mediums (Li et al., 2019).

properties

IUPAC Name

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCAAGVMFMSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13994714

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Reactant of Route 2
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Reactant of Route 3
Reactant of Route 3
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Reactant of Route 4
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Reactant of Route 5
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate
Reactant of Route 6
Reactant of Route 6
[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate

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